Cas no 2227753-81-1 (rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid)

rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid
- 2227753-81-1
- EN300-1454799
- rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid
-
- インチ: 1S/C21H23NO5/c1-2-26-17-10-8-16(9-11-17)18-12-22(13-19(18)20(23)24)21(25)27-14-15-6-4-3-5-7-15/h3-11,18-19H,2,12-14H2,1H3,(H,23,24)/t18-,19+/m0/s1
- InChIKey: LEGREUFXXCKZMQ-RBUKOAKNSA-N
- SMILES: OC([C@@H]1CN(C(=O)OCC2C=CC=CC=2)C[C@H]1C1C=CC(=CC=1)OCC)=O
計算された属性
- 精确分子量: 369.15762283g/mol
- 同位素质量: 369.15762283g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 27
- 回転可能化学結合数: 7
- 複雑さ: 497
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 76.1Ų
rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1454799-2.5g |
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid |
2227753-81-1 | 2.5g |
$3304.0 | 2023-06-06 | ||
Enamine | EN300-1454799-1.0g |
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid |
2227753-81-1 | 1g |
$1686.0 | 2023-06-06 | ||
Enamine | EN300-1454799-10.0g |
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid |
2227753-81-1 | 10g |
$7250.0 | 2023-06-06 | ||
Enamine | EN300-1454799-10000mg |
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid |
2227753-81-1 | 10000mg |
$7250.0 | 2023-09-29 | ||
Enamine | EN300-1454799-2500mg |
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid |
2227753-81-1 | 2500mg |
$3304.0 | 2023-09-29 | ||
Enamine | EN300-1454799-100mg |
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid |
2227753-81-1 | 100mg |
$1484.0 | 2023-09-29 | ||
Enamine | EN300-1454799-0.1g |
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid |
2227753-81-1 | 0.1g |
$1484.0 | 2023-06-06 | ||
Enamine | EN300-1454799-50mg |
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid |
2227753-81-1 | 50mg |
$1417.0 | 2023-09-29 | ||
Enamine | EN300-1454799-500mg |
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid |
2227753-81-1 | 500mg |
$1619.0 | 2023-09-29 | ||
Enamine | EN300-1454799-1000mg |
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid |
2227753-81-1 | 1000mg |
$1686.0 | 2023-09-29 |
rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid 関連文献
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acidに関する追加情報
Racemic (3R,4S)-1-(Benzyloxy)Carbonyl-4-(4-Ethoxyphenyl)Pyrrolidine-3-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 2227753-81-1, commonly referred to as rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its versatile applications. Recent advancements in synthetic methodologies and analytical techniques have further enhanced our understanding of its properties and utility.
The molecular structure of this compound features a pyrrolidine ring system, which is a five-membered cyclic amine. The stereochemistry at the 3R and 4S positions plays a crucial role in determining its physical and chemical properties. The presence of a benzyloxy carbonyl group at position 1 introduces additional functionality, while the 4-(4-ethoxyphenyl) substituent adds complexity to the molecule. These structural elements collectively influence the compound's reactivity, solubility, and stability.
Recent studies have highlighted the importance of stereochemistry in drug design, particularly in achieving desired pharmacokinetic profiles. The racemic nature of this compound suggests that it exists as a mixture of enantiomers, which may exhibit different biological activities. However, advancements in asymmetric synthesis have enabled the selective preparation of individual enantiomers, paving the way for more precise biological evaluations.
The synthesis of rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid involves multi-step processes that require meticulous control over reaction conditions. Key steps include the formation of the pyrrolidine ring through cyclization reactions and the subsequent introduction of functional groups via nucleophilic substitutions or electrophilic aromatic substitutions. The use of protecting groups, such as the benzyloxy carbonyl group, ensures selective reactivity during these transformations.
One of the most promising applications of this compound lies in its potential as an intermediate in pharmaceutical synthesis. Its structural complexity makes it an ideal candidate for exploring novel drug candidates targeting various therapeutic areas. For instance, its ability to form hydrogen bonds due to the carboxylic acid group could be exploited in designing molecules with high bioavailability and selectivity.
Moreover, the presence of an ethoxyphenyl group introduces electronic and steric effects that can be fine-tuned to modulate biological activity. Recent research has demonstrated that such substituents can enhance membrane permeability and reduce off-target effects, making them valuable in drug discovery programs.
In conclusion, rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid represents a fascinating example of how intricate molecular architectures can be harnessed for diverse applications. With ongoing advancements in synthetic chemistry and pharmacology, this compound continues to be a subject of intense research interest.
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